molecular formula C24H16ClN B13349051 1-Chloro-3,6-diphenyl-9H-carbazole

1-Chloro-3,6-diphenyl-9H-carbazole

Cat. No.: B13349051
M. Wt: 353.8 g/mol
InChI Key: BWWVAZMVKWXMER-UHFFFAOYSA-N
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Description

1-Chloro-3,6-diphenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . The addition of chlorine and phenyl groups at specific positions enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-3,6-diphenyl-9H-carbazole typically involves the chlorination of 3,6-diphenyl-9H-carbazole. One common method includes the reaction of 3,6-diphenyl-9H-carbazole with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective chlorination at the desired position.

Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

1-Chloro-3,6-diphenyl-9H-carbazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new carbazole derivatives with different functional groups replacing the chlorine atom .

Properties

Molecular Formula

C24H16ClN

Molecular Weight

353.8 g/mol

IUPAC Name

1-chloro-3,6-diphenyl-9H-carbazole

InChI

InChI=1S/C24H16ClN/c25-22-15-19(17-9-5-2-6-10-17)14-21-20-13-18(16-7-3-1-4-8-16)11-12-23(20)26-24(21)22/h1-15,26H

InChI Key

BWWVAZMVKWXMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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